2,3,4-Trimethyl-1-oxidopyridin-1-ium

Descripción

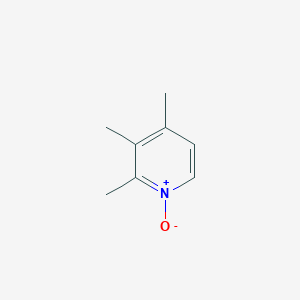

2,3,4-Trimethyl-1-oxidopyridin-1-ium is a substituted pyridinium derivative characterized by three methyl groups at the 2-, 3-, and 4-positions and an oxygen atom at the 1-position, forming an N-oxide moiety. Its molecular structure (C₈H₁₁NO⁺) confers unique electronic and steric properties, making it relevant in catalysis, ionic liquids, and organic synthesis. The compound is typically synthesized via selective methylation of pyridine followed by oxidation, yielding a planar aromatic system with enhanced electron-withdrawing capacity due to the N-oxide group . Crystallographic studies, often employing software like SHELXL for refinement, confirm its planar geometry and intermolecular interactions influenced by methyl substituents .

Propiedades

Número CAS |

101870-74-0 |

|---|---|

Fórmula molecular |

C8H11NO |

Peso molecular |

137.18 g/mol |

Nombre IUPAC |

2,3,4-trimethyl-1-oxidopyridin-1-ium |

InChI |

InChI=1S/C8H11NO/c1-6-4-5-9(10)8(3)7(6)2/h4-5H,1-3H3 |

Clave InChI |

PEHKTOCKDMQSSS-UHFFFAOYSA-N |

SMILES |

CC1=C(C(=[N+](C=C1)[O-])C)C |

SMILES canónico |

CC1=C(C(=[N+](C=C1)[O-])C)C |

Sinónimos |

Pyridine, 2,3,4-trimethyl-, 1-oxide (6CI,9CI) |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Structural and Electronic Properties

The table below compares 2,3,4-Trimethyl-1-oxidopyridin-1-ium with structurally analogous pyridinium derivatives:

| Compound | Molecular Formula | Substituents | N-Oxide | Melting Point (°C) | Solubility (Polar Solvents) | pKa (H₂O) | Applications |

|---|---|---|---|---|---|---|---|

| This compound | C₈H₁₁NO⁺ | 2-,3-,4-CH₃, 1-O⁻ | Yes | 152–154 | High | ~3.2 | Catalysis, Ionic liquids |

| 1-Methylpyridinium | C₆H₈N⁺ | 1-CH₃ | No | 118–120 | Moderate | ~4.9 | Surfactants, Electrolytes |

| 2,4,6-Trimethylpyridinium | C₈H₁₂N⁺ | 2-,4-,6-CH₃ | No | 145–147 | Low | ~5.1 | Acid-base catalysis |

| 1-Hydroxy-3-methylpyridinium | C₆H₈NO⁺ | 3-CH₃, 1-OH | No | 98–100 | High | ~2.8 | Pharmaceutical intermediates |

Key Observations :

- Electronic Effects: The N-oxide group in this compound significantly lowers its pKa (~3.2) compared to non-oxidized analogs (e.g., 1-Methylpyridinium, pKa ~4.9), enhancing its acidity and suitability for proton-transfer reactions.

- Steric Hindrance : The 2,3,4-trimethyl substitution creates steric crowding, reducing reactivity in bulky catalytic systems compared to 2,4,6-Trimethylpyridinium, which has symmetrical substituents.

- Solubility: The N-oxide moiety improves solubility in polar solvents, contrasting with 2,4,6-Trimethylpyridinium, which is less soluble due to nonpolar methyl groups.

Crystallographic Insights

Crystal structures of these compounds, refined using SHELXL , reveal distinct packing patterns. For instance, this compound exhibits π-π stacking dominated by the N-oxide’s dipole, while 1-Methylpyridinium shows cation-π interactions.

Notes

- Synthesis Challenges : Selective oxidation of 2,3,4-Trimethylpyridine requires controlled conditions to avoid over-oxidation.

- Safety : The compound’s strong oxidizing nature necessitates handling under inert atmospheres.

- Structural Validation : SHELX software remains critical for resolving ambiguities in crystallographic data for such derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.